Semicarbazide

Description

Properties

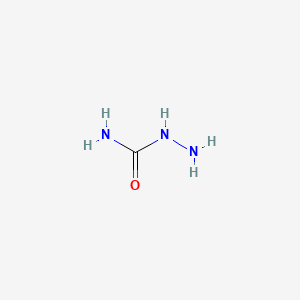

IUPAC Name |

aminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOPKIIICUYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-41-7 (mono-hydrochloride) | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043823 | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-56-7 | |

| Record name | Semicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Semicarbazide with Ketones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chemical reaction between semicarbazide and ketones to form semicarbazones. Semicarbazones are a critical class of compounds in medicinal chemistry, serving as intermediates and possessing a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] This guide elucidates the core reaction mechanism, explores the kinetic and thermodynamic aspects, presents detailed experimental protocols, and summarizes relevant quantitative data. The content is structured to support the rational design and development of novel semicarbazone-based therapeutic agents.[2]

The this compound Nucleophile: A Tale of Three Nitrogens

This compound (H₂N-NH-C(=O)-NH₂) possesses three nitrogen atoms, yet the reaction with a ketone's electrophilic carbonyl carbon proceeds exclusively through the terminal nitrogen of the hydrazine (B178648) moiety.[4][5] This specificity is a direct consequence of the molecule's electronic structure. The lone pairs of electrons on the two nitrogen atoms adjacent to the carbonyl group are involved in resonance, delocalizing into the carbonyl's pi-system.[4][5] This delocalization significantly reduces their electron density and, therefore, their nucleophilicity.[4][5] In contrast, the lone pair on the terminal amino group (-NH₂) is not involved in resonance and remains available for nucleophilic attack.[4][6]

References

- 1. Review of this compound derivatives' chemistry and biology. [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. m.youtube.com [m.youtube.com]

- 5. When this compound reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of this compound acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of this compound are relatively non nucleophilic ? [allen.in]

- 6. When this compound reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]

Synthesis and Characterization of Semicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Semicarbazide derivatives represent a versatile class of compounds with significant potential in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these valuable molecules. The information presented herein is intended to support researchers and drug development professionals in the design and execution of their studies.

Introduction to this compound Derivatives

This compound derivatives are organic compounds that have garnered considerable attention in pharmaceutical research due to their wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] These compounds are structurally characterized by a core this compound moiety, which can be readily modified to generate diverse libraries of derivatives for biological screening. Semicarbazones, formed through the condensation of semicarbazides with aldehydes or ketones, are a prominent and extensively studied subclass of these derivatives.[4][5][6] The biological efficacy of semicarbazones is often linked to their ability to coordinate with metal ions, which can enhance their pharmacological properties.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically straightforward, with the most common method being the condensation reaction between an aldehyde or ketone and this compound hydrochloride in the presence of a base catalyst.[5][7] Variations of this procedure allow for the generation of a wide array of substituted semicarbazones.

General Experimental Protocol for Semicarbazone Synthesis

This protocol outlines a typical procedure for the synthesis of semicarbazone derivatives.

Materials:

-

Aldehyde or ketone (1 equivalent)

-

This compound hydrochloride (1 equivalent)

-

Sodium acetate (B1210297) (1 equivalent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the aldehyde or ketone in ethanol.[7]

-

In a separate flask, dissolve this compound hydrochloride and sodium acetate in a minimal amount of water, then add ethanol to clarify the solution.[7]

-

Add the this compound solution to the aldehyde/ketone solution.[7]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[5][7]

-

Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.[4]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone derivative.[4]

A generalized workflow for the synthesis is depicted below.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

Spectroscopic and Analytical Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups such as N-H, C=O, and C=N stretching vibrations.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the detailed molecular structure, including the stereochemistry of the C=N double bond.[3][8]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[3]

-

X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.[3]

-

Melting Point (mp): A sharp melting point range is indicative of a pure crystalline compound.[10]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a variety of biological activities. The following tables summarize representative quantitative data for their anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

The anticancer potential of semicarbazone derivatives is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways.[7][11]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-nitro-substituted this compound (5d) | U87 | 35% cell viability | [12] |

| 3-chloro-substituted this compound (5b) | U87 | 32% cell viability | [12] |

| Thiothis compound (AB2) | LNCaP | 108.14 | [3] |

Antimicrobial Activity

Many this compound derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[10][11]

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-carboxy substituted benzophenone (B1666685) derivative (2) | E. coli | - | [10] |

| 2-carboxy substituted benzophenone derivative (2) | P. aeruginosa | - | [10] |

| 2-carboxy substituted benzophenone derivative (2) | K. pneumonia | - | [10] |

| Compound 7 | P. aeruginosa | 62.5 | [10] |

| Compound 7 | E. coli | 31.25 | [10] |

Anticonvulsant Activity

Semicarbazone derivatives have shown significant promise as anticonvulsant agents in preclinical models.[5]

| Compound/Derivative | Test Model | ED₅₀ (mg/kg) | Reference |

| 4-(4-fluorophenoxy) benzaldehyde (B42025) semicarbazone (C0102862) | Maximal Electroshock (MES) | Protective Index > 315 | [5] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways. For instance, their anticancer effects can be mediated through the induction of apoptosis.

Intrinsic Apoptosis Pathway

Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells via the intrinsic or mitochondrial pathway.[7] This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins.

Conclusion

This compound derivatives represent a highly versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents makes them attractive candidates for further investigation and optimization in drug discovery programs. This guide provides a foundational understanding of their synthesis, characterization, and biological evaluation to aid researchers in this promising field.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Review of this compound derivatives' chemistry and biology. [wisdomlib.org]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. benchchem.com [benchchem.com]

- 6. oxfordreference.com [oxfordreference.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 10. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

Biological Activities of Semicarbazone Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazone metal complexes represent a versatile class of coordination compounds that have garnered significant attention in medicinal and bioinorganic chemistry. These compounds, formed by the chelation of a semicarbazone ligand to a central metal ion, exhibit a wide spectrum of biological activities, often surpassing the efficacy of the free ligands. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and antioxidant properties of semicarbazone metal complexes. It includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visual representations of the proposed mechanisms of action to facilitate a deeper understanding and further research in this promising area of drug discovery.

Introduction

Semicarbazones are a class of Schiff bases formed by the condensation reaction between a semicarbazide and an aldehyde or a ketone. The presence of both nitrogen and oxygen donor atoms allows semicarbazones to act as versatile chelating agents for a variety of metal ions. The resulting metal complexes have demonstrated a broad range of pharmacological applications, including antimicrobial, anticancer, antiviral, and antioxidant effects.[1][2][3] The coordination of the semicarbazone ligand to a metal center can significantly enhance its biological activity, a phenomenon often attributed to factors such as increased lipophilicity, altered redox potentials, and specific interactions with biological targets.[3] This guide aims to provide a detailed technical resource for researchers and professionals involved in the development of novel therapeutic agents based on semicarbazone metal complexes.

Biological Activities

Antimicrobial Activity

Semicarbazone metal complexes have been extensively studied for their potential as antimicrobial agents against a wide range of pathogenic bacteria and fungi. The chelation of the metal ion to the semicarbazone ligand is often crucial for their antimicrobial action, with the complexes exhibiting greater activity than the free ligands.[4][5] The proposed mechanisms of antimicrobial action involve interference with vital cellular processes in microorganisms.[6]

Table 1: Antimicrobial Activity of Semicarbazone Metal Complexes (Zone of Inhibition in mm)

| Complex | Organism | Zone of Inhibition (mm) | Reference |

| [Zr(L)4]Cl2 | E. Coli | 11.14 ± 0.2 | [7] |

| Bacillus species | 10.23 ± 0.5 | [7] | |

| [Pb(L)2]Cl2 | E. Coli | 12.02 ± 0.3 | [7] |

| Bacillus species | 11.05 ± 0.3 | [7] | |

| [Cu(HL)Cl2 H2O] | Staphylococcus aureus | 18 | [4] |

| Bacillus subtilis | 16 | [4] | |

| Escherichia coli | 15 | [4] | |

| Pseudomonas aeruginosa | 14 | [4] | |

| [Ni(HL)Cl2] | Staphylococcus aureus | 16 | [4] |

| Bacillus subtilis | 14 | [4] | |

| Escherichia coli | 12 | [4] | |

| Pseudomonas aeruginosa | 11 | [4] | |

| [Co(HL)Cl2] | Staphylococcus aureus | 15 | [4] |

| Bacillus subtilis | 13 | [4] | |

| Escherichia coli | 11 | [4] | |

| Pseudomonas aeruginosa | 10 | [4] |

L = 2-acetylthiophene (B1664040) semicarbazone HL in the second set of data is a different semicarbazone ligand as described in the source.

Anticancer Activity

The anticancer potential of semicarbazone metal complexes is a rapidly growing area of research. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[1] A key mechanism of their anticancer action involves the induction of apoptosis, often through the mitochondrial pathway.[8][9] This is frequently associated with the generation of reactive oxygen species (ROS), which leads to oxidative stress, disruption of the mitochondrial membrane potential, and the activation of the caspase cascade.[8][9][10]

Table 2: Anticancer Activity of Semicarbazone Metal Complexes (IC50 values in µM)

| Complex | Cell Line | IC50 (µM) | Reference |

| Compound 7j (a steroidal thiosemicarbazone) | HepG2 | 3.52 | [10][11] |

| Fe-PLTSC | HCT116 | >100 | [8] |

| Co-PLTSC | HCT116 | >100 | [8] |

| Cu-PLTSC | HCT116 | 17.5 ± 1.8 | [8] |

| Ni-PLTSC | HCT116 | >100 | [8] |

| Ni(II) complex (2a) | V79 | > 50 | [12] |

| Cu(II) complex (2a) | V79 | 10.5 | [12] |

| Ni(II) complex (2b) | V79 | > 50 | [12] |

| Cu(II) complex (2b) | V79 | 24.5 | [12] |

PLTSC = Pyridoxal-thiosemicarbazone 2a and 2b are different imine-phenolate copper and nickel complexes.

Antioxidant Activity

Several semicarbazone metal complexes have been shown to possess significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of this activity. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The chelation with metal ions can modulate the antioxidant activity of the semicarbazone ligand.[13]

Table 3: Antioxidant Activity of Semicarbazone and Related Metal Complexes (IC50 values)

| Complex/Ligand | Assay | IC50 (µM) | Reference |

| Ligand (L1) | DPPH | 49.63 ± 8.391 | [14] |

| Ni(II) Complex | DPPH | 39.41 ± 14.32 | [14] |

| Co(II) Complex | DPPH | 43.19 ± 13.62 | [14] |

| Cu(II) Complex | DPPH | 36.04 ± 12.84 | [14] |

| Zn(II) Complex | DPPH | 36.91 ± 15.01 | [14] |

| Ascorbic Acid (Standard) | DPPH | 29.25 ± 17.21 | [14] |

| Cu(II) complex (2a) | DPPH | 6.3 | [12] |

| Ascorbic Acid (Standard) | DPPH | 17.0 | [12] |

| Zn 5-CQA | DPPH | 5.45 ± 0.37 | [15] |

| 5-CQA (Ligand) | DPPH | 7.23 ± 0.76 | [15] |

| L-ascorbic acid (Standard) | DPPH | 10.32 ± 0.98 | [15] |

L1 is (Z)-2-((phenyl-imino) methyl) phenol. 2a is a Cu(II) complex with an imine-phenolate ligand. 5-CQA is chlorogenic acid.

Experimental Protocols

Antimicrobial Activity - Agar (B569324) Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.

-

Preparation of Inoculum: Prepare a standardized microbial suspension adjusted to the 0.5 McFarland scale.

-

Plate Inoculation: Evenly spread a volume of the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Aseptically punch a hole with a diameter of 6 to 8 mm in the agar plate using a sterile cork borer.

-

Application of Test Compound: Introduce a specific volume (e.g., 20–100 µL) of the semicarbazone metal complex solution (at a desired concentration, typically dissolved in a suitable solvent like DMSO) into the well.

-

Incubation: Incubate the agar plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) in millimeters.[16]

Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the semicarbazone metal complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17][18][19]

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol (B129727) or ethanol.

-

Reaction Mixture: Mix various concentrations of the semicarbazone metal complex with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[20][21]

DNA Cleavage Activity - Agarose (B213101) Gel Electrophoresis

This method is used to study the ability of the complexes to cleave DNA.

-

Reaction Mixture: Incubate the semicarbazone metal complexes with plasmid DNA (e.g., pBR322) in a suitable buffer at 37°C for a set time (e.g., 1-2 hours).

-

Loading: Add a loading dye to the reaction mixtures and load them onto an agarose gel.

-

Electrophoresis: Run the gel electrophoresis at a constant voltage to separate the different forms of DNA (supercoiled, nicked, and linear).

-

Staining and Visualization: Stain the gel with an intercalating agent like ethidium (B1194527) bromide and visualize the DNA bands under UV light.

-

Analysis: Analyze the extent of DNA cleavage by observing the conversion of the supercoiled form of the plasmid DNA to nicked and/or linear forms. An increase in the intensity of the nicked or linear DNA bands indicates DNA cleavage activity.[22][23]

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

A significant body of evidence suggests that the anticancer activity of semicarbazone metal complexes is mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway.[8][9]

Caption: Proposed mitochondrial pathway of apoptosis induced by semicarbazone metal complexes.

The process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[8][9] This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The expression of the pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting mitochondrial permeabilization.[10][11] Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.[8][9]

Antimicrobial Mechanism: A Multi-faceted Approach

The precise antimicrobial mechanism of semicarbazone metal complexes is not fully elucidated but is believed to be multi-targeted.

Caption: General proposed antimicrobial mechanism of semicarbazone metal complexes.

The enhanced lipophilicity of the metal complexes compared to the free ligands facilitates their transport across the microbial cell membrane. Once inside the cell, these complexes can interfere with a variety of essential processes. These may include the inhibition of DNA synthesis, the disruption of cell wall biosynthesis, and interference with the function of critical enzymes.[6] The metal ion itself can also play a role by binding to and inactivating key cellular components.

Conclusion and Future Perspectives

Semicarbazone metal complexes have emerged as a highly promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial and anticancer agents. The ability to systematically modify both the semicarbazone ligand and the metal center offers a powerful platform for the rational design of new therapeutic agents with improved efficacy and selectivity. Future research in this field should focus on elucidating the precise molecular targets and detailed signaling pathways involved in their biological activities. Further in vivo studies are also crucial to translate the promising in vitro results into clinically viable therapeutic applications. The continued exploration of semicarbazone metal complexes holds significant promise for addressing the challenges of drug resistance and developing novel treatments for a range of diseases.

References

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. revistabionatura.com [revistabionatura.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anticancer Potential of the New Cu(II) Complexes Bearing Imine-Phenolate Ligands with Pendant Amine N-Donor Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radical-Trapping Antioxidant Activity of Copper and Nickel Bis(Thiosemicarbazone) Complexes Underlies Their Potency as Inhibitors of Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemijournal.com [chemijournal.com]

- 15. mdpi.com [mdpi.com]

- 16. kujnsr.com [kujnsr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

chemical properties of semicarbazide hydrochloride

An In-depth Technical Guide to the Chemical Properties of Semicarbazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 563-41-7). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key processes and mechanisms.

Chemical Identity and Physical Properties

This compound hydrochloride, with the IUPAC name aminourea hydrochloride, is the hydrochloride salt of this compound.[1] It presents as a white to off-white crystalline solid or powder.[1][2][3] It is a derivative of urea (B33335) and is commonly used as a reagent for identifying aldehydes and ketones, with which it forms crystalline semicarbazones with characteristic melting points.[1][2][4]

Quantitative Physicochemical Data

The key physico are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | CH₆ClN₃O | [1][4] |

| Molecular Weight | 111.53 g/mol | [2][4] |

| Melting Point | 173–177 °C (decomposes) | [3][5] |

| pKa | 10.8 | [1][4] |

| Water Solubility | 100 g/L (at 15 °C) | [1] |

| pH | ~1.5 (100 g/L solution at 20 °C) | [1][2] |

| Appearance | White crystalline powder/chunks | [1][2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound hydrochloride.

| Spectroscopic Technique | Characteristic Peaks / Data | Source(s) |

| UV-Vis (Water) | Shoulders at 278 nm (log ε = -0.7) and 357 nm (log ε = -1.1) | [1][4] |

| Infrared (IR) | Sadtler Ref. No. 15256; Key bands at 700, 3500 cm⁻¹ | [1][4] |

| Nuclear Magnetic Resonance (NMR) | Sadtler Ref. No. 17040 | [1][4] |

Reactivity and Stability

This compound hydrochloride is a stable compound under standard conditions.[1] However, it exhibits incompatibilities with certain classes of chemicals and decomposes under heat.

-

Stability : Stable at ambient temperatures, typically stored between +15°C and +25°C.[1]

-

Incompatibilities : It is incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), strong bases, strong acids, and epoxides.[1] Contact with oxidizers may lead to fire or explosions.[1]

-

Decomposition : When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][4][6]

The primary reaction of interest for researchers is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form semicarbazones. This reaction is a cornerstone of its utility in analytical and synthetic chemistry.

Semicarbazone Formation Mechanism

The reaction proceeds via a nucleophilic addition of the terminal -NH₂ group of this compound to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The nitrogen atoms adjacent to the carbonyl group in this compound are non-nucleophilic due to the delocalization of their lone pairs through resonance with the carbonyl group.

References

- 1. When this compound reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]

- 2. When this compound reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of this compound acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of this compound are relatively non nucleophilic ? [allen.in]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biorxiv.org [biorxiv.org]

The Multifaceted Role of Semicarbazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide and its derivatives, particularly semicarbazones, represent a versatile and highly privileged scaffold in medicinal chemistry. These compounds, readily synthesized through the condensation of a this compound with an aldehyde or ketone, exhibit a broad spectrum of biological activities. The presence of the azomethine group (-C=N-) in semicarbazones is a key pharmacophore responsible for their diverse therapeutic potential.[1] This technical guide provides an in-depth exploration of the pivotal role of this compound derivatives in drug discovery, focusing on their anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative biological data, and mechanistic insights are presented to facilitate the rational design and development of novel therapeutic agents based on the this compound framework.

Synthesis of this compound Derivatives

The synthesis of semicarbazones is typically a straightforward condensation reaction between a this compound (or its hydrochloride salt) and a suitable aldehyde or ketone. The reaction can be carried out under various conditions, including reflux in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid.[2] Solvent-free conditions have also been reported as a convenient and mild procedure for this synthesis.[3]

A general synthetic scheme is presented below:

Anticancer Activity

Semicarbazone derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c (Arylsemicarbazone) | HL-60 (Leukemia) | 13.08 | [4] |

| Compound 4a (Arylsemicarbazone) | HL-60 (Leukemia) | 11.38 | [4] |

| Compound 11q (Phenyl moiety-bearing) | HT29 (Colon) | 0.45 | [5] |

| Compound 11q (Phenyl moiety-bearing) | SK-N-SH (Neuroblastoma) | 0.32 | [5] |

| Compound 11s (Phenyl moiety-bearing) | MKN45 (Gastric) | 1.57 | [5] |

| Compound 22 (Carbazole semicarbazone) | U87MG (Glioblastoma) | 13.82 ± 3.86 | [3] |

| Compound 7j (Steroidal endoperoxide) | HepG2 (Liver) | 3.52 | [6] |

Mechanism of Anticancer Action: Induction of Intrinsic Apoptosis

A primary mechanism by which semicarbazone derivatives exert their anticancer effects is through the induction of the intrinsic or mitochondrial pathway of apoptosis.[1][6] This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[1] Semicarbazones can modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[6] This shift in balance triggers the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][7]

Furthermore, some semicarbazone derivatives have been identified as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[4][7] Inhibition of these kinases can lead to cell cycle arrest, further contributing to the anticancer effect.[7]

Anticonvulsant Activity

Semicarbazones have been extensively investigated as a promising class of anticonvulsant agents.[8] Their efficacy is often evaluated in preclinical models such as the Maximal Electroshock (MES) test, which is predictive of activity against generalized tonic-clonic seizures.[7]

Quantitative Anticonvulsant Activity Data

The following table presents the anticonvulsant activity of selected semicarbazone derivatives.

| Compound ID/Derivative | Animal Model | Test | Route | ED50 (mg/kg) | Reference |

| Compound 1 | Mice | MES | i.p. | 10 | [9] |

| p-nitrophenyl substituted | Mice | MES | i.p. | 83 | [9] |

| SCZ3 & SCZ4 | Mice | MES | i.p. | Potent at 100 | [8] |

| Quinazolinone derivatives | Mice | MES | i.p. | Close to Phenytoin | [10] |

Antimicrobial Activity

Semicarbazone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or the disruption of the microbial cell membrane.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected semicarbazone derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydroxy semicarbazone 2 | E. coli | 31.25 | [12] |

| Hydroxy semicarbazone 2 | P. aeruginosa | 62.5 | [12] |

| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 (µmol/mL) | [11] |

| Lapachol semicarbazone | Enterococcus faecalis | 0.10 (µmol/mL) | [11] |

| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 (µmol/mL) | [11] |

| Lapachol semicarbazone | Staphylococcus aureus | 0.10 (µmol/mL) | [11] |

Enzyme Inhibition

This compound and its derivatives are also known to be inhibitors of certain enzymes, most notably this compound-Sensitive Amine Oxidase (SSAO).[13] SSAO, also known as vascular adhesion protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[13] Increased SSAO activity has been linked to pathological states such as diabetes mellitus and congestive heart failure.[13] Therefore, SSAO inhibitors are of therapeutic interest.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

References

- 1. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cyclin-dependent kinases by p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Anticonvulsant Properties of Semicarbazone Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant properties of semicarbazone analogs, a class of compounds that has shown significant promise in the search for novel antiepileptic drugs. This document synthesizes key findings on their structure-activity relationships, quantitative efficacy and toxicity data, and the experimental protocols used for their evaluation. Detailed visualizations of experimental workflows and proposed mechanisms of action are also provided to facilitate a deeper understanding of this important class of molecules.

Introduction: The Therapeutic Potential of Semicarbazones

Epilepsy is a prevalent neurological disorder, and the search for more effective and less toxic antiepileptic drugs is a continuous effort in medicinal chemistry.[1] Semicarbazones, which are synthesized through the condensation of semicarbazide with aldehydes or ketones, have emerged as a promising class of compounds with a broad range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] Their anticonvulsant activity is often attributed to a specific pharmacophore model that includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[2][3] Many studies suggest that their mechanism of action may involve the inhibition of voltage-gated sodium channels.[2][4]

Quantitative Anticonvulsant and Neurotoxicity Data

The anticonvulsant activity of semicarbazone analogs is primarily evaluated using two key in vivo models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures.[5][6] Neurotoxicity is commonly assessed using the rotorod test to measure motor impairment.[5] The data presented below summarizes the efficacy (ED50) and neurotoxicity (TD50) of various semicarbazone analogs from several key studies.

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected Semicarbazone Analogs

| Compound ID | Test Model | Dose (mg/kg) | Activity (% Protection) | ED50 (mg/kg) | TD50 (mg/kg) | Reference |

| Quinazoline Analogues | [5] | |||||

| 5b | scPTZ | 0.5 mmol/kg | 100% | 152 | - | [5] |

| 5c | scPTZ | 0.5 mmol/kg | 100% | 165 | - | [5] |

| 5d | scPTZ | 0.5 mmol/kg | 100% | 140 | - | [5] |

| 5f | MES | 0.5 mmol/kg | 66% | - | - | [5] |

| Triazinoindole Analogues | [3] | |||||

| 5a | MES | 300 | Protection | - | - | [3] |

| 5b | MES | 300 | Protection | - | - | [3] |

| 5i | MES | 30 | Protection | - | - | [3] |

| 4-Aryl Semicarbazones | [7][8] | |||||

| Compound 7 | MES & scPTZ | - | Equip. to Carbamazepine | - | Not Neurotoxic | [7] |

| 4-(4'-fluorophenyl) levulinic acid semicarbazone | MES & scPTZ | - | Broad Spectrum | - | Low Neurotoxicity | [8] |

| Isatin Semicarbazones | [9] | |||||

| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES, scMet, scSty | - | More active than Phenytoin & Valproic Acid | - | - | [9] |

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of anticonvulsant drug candidates. The following sections outline the methodologies for the key assays cited in the literature for testing semicarbazone analogs.

3.1. Maximal Electroshock (MES) Test

The MES test is a widely used preclinical assay to screen for compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[6][10]

-

Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats.[6][10]

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.[10]

-

Procedure:

-

Animals are acclimatized to laboratory conditions.

-

The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).[8]

-

At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to improve electrical conductivity.[6]

-

An alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) is delivered through the corneal electrodes.[6]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[6]

-

The effective dose that protects 50% of the animals (ED50) is then calculated.[6]

-

3.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is a model for absence seizures.[5][11]

-

Animals: Male mice or rats.[11]

-

Procedure:

-

The test compound or vehicle is administered to the animals.

-

After a predetermined time corresponding to the peak effect of the drug, a subcutaneous injection of pentylenetetrazole (PTZ) is administered. The dose of PTZ is chosen to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).[11]

-

Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.[11]

-

An animal is considered protected if it does not exhibit a clonic seizure.[11]

-

The ED50, the dose that protects 50% of the animals from the effects of PTZ, is determined.[11]

-

3.3. Neurotoxicity Screening: Rotorod Test

The rotorod test is used to assess motor impairment and potential neurotoxic effects of a compound.[9]

-

Animals: Trained mice or rats.

-

Apparatus: A rotating rod apparatus (rotorod).

-

Procedure:

-

Animals are trained to stay on the rotating rod (e.g., at 10 rpm).[9]

-

The test compound or vehicle is administered at various doses.

-

At the time of peak effect, the animals are placed on the rotating rod.

-

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for a specified period (e.g., one minute) in multiple trials.[9]

-

The dose that causes neurotoxicity in 50% of the animals (TD50) is determined.

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel semicarbazone analogs for anticonvulsant activity.

Caption: Anticonvulsant drug discovery workflow for semicarbazones.

4.2. Proposed Pharmacophore Model for Anticonvulsant Semicarbazones

Based on numerous structure-activity relationship (SAR) studies, a general pharmacophore model for anticonvulsant semicarbazones has been proposed. This model highlights the key structural features believed to be essential for their activity.[1][3]

Caption: Key pharmacophoric features of anticonvulsant semicarbazones.

4.3. Hypothesized Mechanism of Action at the Sodium Channel

The leading hypothesis for the mechanism of action of many anticonvulsant semicarbazones is the modulation of voltage-gated sodium channels.[2][4] They are thought to stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity.

Caption: Proposed mechanism of action via sodium channel modulation.

Conclusion

Semicarbazone analogs represent a versatile and promising scaffold for the development of novel anticonvulsant agents. Their activity in both MES and scPTZ models suggests a broad spectrum of potential clinical applications. The well-defined pharmacophore provides a solid foundation for rational drug design and optimization. Future research should focus on elucidating the precise molecular interactions with their targets, such as specific subunits of the sodium channel, and on optimizing their pharmacokinetic and toxicological profiles to identify clinical candidates with superior efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. benchchem.com [benchchem.com]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Formation of Semicarbazide from Azodicarbonamide in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semicarbazide (SEM), a compound of toxicological concern, can be formed in food products from the thermal decomposition of azodicarbonamide (B1663908) (ADC). ADC is a widely used dough conditioner and flour bleaching agent in some countries.[1][2] During the baking process, ADC breaks down into several compounds, with the main product being the non-toxic biurea (B89910). However, a minor degradation pathway leads to the formation of SEM.[3] This technical guide provides an in-depth overview of the formation of SEM from ADC in food, detailed experimental protocols for its detection and quantification, a summary of reported quantitative data, and a visualization of the chemical formation pathway and analytical workflow.

Introduction

Azodicarbonamide (H₂N-CO-N=N-CO-NH₂) is a chemical blowing agent used in the production of foamed plastics and rubber.[4] In the food industry, it has been utilized as a dough conditioner to improve the elasticity and texture of bread.[2] The use of ADC as a food additive is permitted in countries such as the United States and Canada, but it is banned in the European Union and Australia due to safety concerns.[5]

The primary concern surrounding the use of ADC in food is its thermal decomposition during baking, which leads to the formation of several byproducts, including this compound (H₂N-NH-CO-NH₂).[6] Toxicological studies have raised concerns about the potential carcinogenicity of SEM.[7] As a result, sensitive and reliable analytical methods are required to monitor the levels of SEM in food products. This guide details the chemistry of SEM formation, methods for its analysis, and provides a summary of its occurrence in foods.

Chemical Formation Pathway of this compound from Azodicarbonamide

The formation of this compound from azodicarbonamide during the baking process is a multi-step thermal decomposition reaction. The primary decomposition product of ADC is biurea, which is considered non-toxic. This compound is a minor byproduct of this thermal degradation.[3] Studies have shown that SEM is not significantly formed during dough maturation at room or slightly elevated temperatures, but its formation is prominent during the high temperatures of baking.[1][2] It is understood that biurea acts as a stable intermediate in the formation of SEM.[1][2]

The thermal decomposition of azodicarbonamide in the temperature range of 165–195°C results in the concurrent formation of biurea and urazole, along with gaseous products like nitrogen, isocyanic acid, and ammonia.[4] Biurea itself decomposes at higher temperatures (230–260°C), yielding ammonia, carbon dioxide, nitrogen, urea, and urazole.[8] A proposed mechanism for the conversion of biurea to SEM involves two hydrolysis reactions.[9]

Below is a diagram illustrating the proposed chemical pathway from azodicarbonamide to this compound.

Caption: Proposed formation pathway of this compound from Azodicarbonamide.

Quantitative Data on this compound Formation

The concentration of this compound in food products is influenced by the initial amount of azodicarbonamide in the flour, as well as the time and temperature of the baking process. Higher temperatures, such as those found in the crust of bread, generally lead to higher concentrations of SEM.[6] The following table summarizes quantitative data from various studies.

| Food Matrix | Initial ADC Level (ppm) | Baking Temperature (°C) | Baking Time (min) | SEM Concentration (µg/kg or ppb) | Reference(s) |

| Bread | Not Specified | Not Specified | Not Specified | 10 - 1200 | [10] |

| Bakery Products | Not Specified | Not Specified | Not Specified | Not Detected (<1) - 560 | [11] |

| Flour (dry heated) | Not Specified | 150 - 200 | Not Specified | up to 200 | [6][12] |

| Bread Crust | Not Specified | High | Not Specified | Higher than crumb | [6] |

| Flour Products | Not Specified | Not Specified | Not Specified | 0.47 - 7.53 (mg/kg) | [13] |

| Baby Food | Not Applicable | Not Specified | Not Specified | up to 25 | [14] |

Experimental Protocols for this compound Analysis

The standard analytical method for the determination of this compound in food matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow involves sample extraction, derivatization, clean-up, and instrumental analysis. The use of a stable isotope-labeled internal standard, such as ¹³C¹⁵N₂-semicarbazide, is crucial for accurate quantification.[6]

Detailed Step-by-Step Protocol for SEM Determination in Bread by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature.[6][15][16][17]

5.1.1 Reagents and Materials

-

Hydrochloric acid (HCl), 0.2 M

-

2-nitrobenzaldehyde (B1664092) (2-NBA) solution (e.g., 50 mM in DMSO)

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) or similar buffer for pH adjustment

-

Ethyl acetate (B1210297)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized or HPLC grade)

-

This compound hydrochloride (analytical standard)

-

¹³C¹⁵N₂-Semicarbazide (internal standard)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system

5.1.2 Sample Preparation and Extraction

-

Homogenization: Weigh approximately 2 g of the homogenized bread sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a known amount of ¹³C¹⁵N₂-semicarbazide internal standard solution to the sample.

-

Acid Hydrolysis: Add 10 mL of 0.2 M HCl to the tube. Vortex for 1 minute and then shake for 10 minutes. This step releases bound this compound.

-

Derivatization: Add 100 µL of 2-NBA solution. Vortex for 1 minute. The derivatization reaction forms 2-nitrobenzaldehyde semicarbazone, which is more readily detectable by LC-MS/MS.

-

Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in a water bath or incubator.

-

Neutralization: Cool the sample to room temperature. Adjust the pH to approximately 7 with a suitable buffer, such as K₂HPO₄ solution.

-

Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers. Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction twice more and combine the ethyl acetate extracts.

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture). Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

5.1.3 Solid-Phase Extraction (SPE) Clean-up (Alternative to Liquid-Liquid Extraction)

-

Follow steps 1-6 from the Sample Preparation and Extraction protocol.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the derivatized SEM with ethyl acetate or another suitable organic solvent.

-

Evaporation and Reconstitution: Proceed with steps 8 and 9 from the Sample Preparation and Extraction protocol.

5.1.4 LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm) is commonly used.[6]

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a modifier like formic acid, is typical. For example, a gradient of 2 mM ammonium (B1175870) formate (B1220265) in water/methanol (40:60) has been used.[6]

-

Injection Volume: Typically 10-20 µL.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound derivative (2-nitrobenzaldehyde semicarbazone): Precursor ion [M+H]⁺ at m/z 209, with product ions typically monitored at m/z 166 (quantification) and m/z 134 and 192 (confirmation).

-

Internal Standard derivative: Precursor ion [M+H]⁺ at m/z 212, with a corresponding product ion (e.g., m/z 168) for quantification.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in food samples.

Caption: Experimental workflow for this compound analysis in food.

Conclusion

The formation of this compound from azodicarbonamide in food products, particularly baked goods, is a well-documented phenomenon of significant interest to food safety researchers and regulators. The thermal decomposition of ADC during baking leads to the formation of SEM, with biurea acting as a key intermediate. The concentration of SEM is dependent on processing conditions, highlighting the need for careful control of baking parameters in products containing ADC.

The analytical methodology for SEM detection, primarily LC-MS/MS with derivatization, is well-established and provides the necessary sensitivity and specificity for monitoring compliance with regulatory limits and for conducting exposure assessments. This technical guide provides a comprehensive overview of the current knowledge on this topic, offering valuable information for researchers, scientists, and drug development professionals working in the field of food safety and analysis. Continued research into the precise mechanisms of SEM formation and the development of rapid analytical methods will further enhance the ability to ensure the safety of the food supply.

References

- 1. fda.gov [fda.gov]

- 2. This compound formation in flour and bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. EFSA publishes further evaluation on this compound in food | EFSA [efsa.europa.eu]

- 6. This compound formation in azodicarbonamide-treated flour: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the determination of azodicarbonamide and its decomposition product this compound: investigation of variation in flour and flour products. | Semantic Scholar [semanticscholar.org]

- 8. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid determination of trace this compound in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. efsa.europa.eu [efsa.europa.eu]

- 15. Analysis of this compound in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

Unveiling the Solid State: A Technical Guide to the Structural Analysis of Semicarbazone Crystals

For Researchers, Scientists, and Drug Development Professionals

Semicarbazones, a class of compounds formed by the condensation of an aldehyde or ketone with semicarbazide, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides an in-depth exploration of the structural analysis of semicarbazone crystals, focusing on the experimental protocols and data interpretation that are crucial for drug design and development.

Synthesis and Crystallization of Semicarbazones

The journey into the structural analysis of semicarbazones begins with their synthesis and the growth of high-quality single crystals suitable for X-ray diffraction studies.

General Synthesis Protocol

The synthesis of semicarbazones is typically a straightforward condensation reaction.[1][2]

Materials:

-

Aldehyde or ketone

-

This compound hydrochloride

-

Sodium acetate (B1210297) (or other suitable base)

-

Ethanol (or other appropriate solvent)

-

Water

Procedure:

-

Preparation of the this compound Solution: Dissolve this compound hydrochloride and sodium acetate in warm water. The sodium acetate acts as a base to neutralize the hydrochloride, liberating the free this compound for reaction.

-

Preparation of the Carbonyl Compound Solution: In a separate flask, dissolve the aldehyde or ketone in ethanol.

-

Reaction: Slowly add the this compound solution to the carbonyl compound solution with continuous stirring. The reaction mixture may be gently heated under reflux to ensure completion.

-

Precipitation and Isolation: The semicarbazone product, often being less soluble, will precipitate out of the solution upon cooling or standing. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol/water mixture) to remove impurities, and dried.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is a critical and often challenging step. Slow crystallization is key to obtaining well-ordered crystals. Common methods include:

-

Slow Evaporation: A saturated solution of the purified semicarbazone in a suitable solvent (or solvent mixture) is prepared in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the semicarbazone in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the semicarbazone and promoting slow crystal growth.

-

Cooling: A saturated solution of the semicarbazone is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures, leading to the formation of crystals.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow for Structural Analysis

The process of determining a crystal structure using SCXRD follows a well-defined workflow.

Detailed Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled, usually to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules like semicarbazones, this is often achieved using direct methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[5][6][7][8]

Quantitative Structural Data of Semicarbazone Crystals

The crystallographic analysis of semicarbazones provides a wealth of quantitative data that is essential for understanding their structure-activity relationships. The tables below summarize typical bond lengths and angles for selected semicarbazone derivatives.

Table 1: Selected Bond Lengths (Å) in Semicarbazone Derivatives

| Bond | Salicylaldehyde Semicarbazone[2] | 4-Chlorobenzaldehyde Semicarbazone[9] | Acetophenone Semicarbazone[10] |

| C=N | 1.281(3) | 1.278(2) | 1.285(4) |

| N-N | 1.378(3) | 1.375(2) | 1.373(3) |

| N-C(O) | 1.352(3) | 1.355(2) | 1.360(4) |

| C=O | 1.240(3) | 1.238(2) | 1.235(4) |

| C(aryl)-C=N | 1.458(4) | 1.462(2) | 1.480(4) |

Table 2: Selected Bond Angles (°) in Semicarbazone Derivatives

| Angle | Salicylaldehyde Semicarbazone[2] | 4-Chlorobenzaldehyde Semicarbazone[9] | Acetophenone Semicarbazone[10] |

| C-C=N | 121.5(2) | 121.8(1) | 117.5(3) |

| C=N-N | 117.8(2) | 117.5(1) | 118.2(3) |

| N-N-C(O) | 120.5(2) | 121.2(1) | 120.8(3) |

| N-C(O)-N | 117.2(2) | 117.0(1) | 117.5(3) |

| O=C-N | 123.5(2) | 123.8(1) | 123.3(3) |

Supramolecular Architecture: The Role of Hydrogen Bonding

The crystal packing of semicarbazones is often dominated by intermolecular hydrogen bonds involving the N-H groups of the this compound moiety and the carbonyl oxygen atom.[5] These interactions can lead to the formation of various supramolecular architectures, such as dimers, chains, and sheets, which stabilize the crystal lattice. The specific hydrogen bonding patterns can influence the physicochemical properties of the solid state, such as solubility and melting point.

Biological Implications: Anticancer Activity and Signaling Pathways

The structural features of semicarbazones are directly related to their biological activity. For instance, their anticancer properties are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the induction of the intrinsic apoptosis pathway.

Semicarbazone-Induced Intrinsic Apoptosis Pathway

Semicarbazones can induce cellular stress, leading to the activation of the intrinsic apoptosis pathway, which is centered around the mitochondria.

References

- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 2. nanoient.org [nanoient.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. research.rug.nl [research.rug.nl]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 9. semicarbazone synthesis crystal: Topics by Science.gov [science.gov]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

The Toxicological Profile of Semicarbazide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide (SEM) is a chemical compound with the formula CH5N3O. It is used in various industrial applications and can also be found as a contaminant in food, primarily as a metabolite of the veterinary drug nitrofurazone (B1679002) or from the breakdown of the foaming agent azodicarbonamide. Concerns over its potential toxicity have prompted extensive research into its effects on biological systems. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and mechanisms of action. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound exposure.

Acute and Chronic Toxicity

This compound exposure can lead to a range of toxic effects, with the severity depending on the dose and duration of exposure.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute and chronic toxicity studies of this compound.

Table 1: Acute Toxicity of this compound Hydrochloride

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mouse | Oral | 225 | [1][2] |

| Mouse | Intraperitoneal | 145 | [1] |

| Rat | Oral | 123 | [3] |

LD50: Lethal dose for 50% of the test population.

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Chronic Toxicity Studies

| Species | Study Duration | Route of Administration | NOAEL | Observed Effects at Higher Doses | Reference |

| Wistar Hannover GALAS Rats | 104 weeks | Dietary | Male: 10 ppm (0.6 mg/kg/day), Female: 50 ppm (3.9 mg/kg/day) | Enlargement of knee joints, disarrangement of chondrocytes, degeneration of articular cartilage, changes in elastic laminae of the aorta. | [4] |

| Juvenile Sprague-Dawley Rats | 70 days | Oral gavage | 30 mg/kg/day | Systemic toxicity at 60 mg/kg/day. | [4] |

NOAEL: The highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has been a primary focus of toxicological research.

Genotoxicity

In vitro studies on human lymphocytes have shown that this compound does not cause a statistically significant increase in micronucleus formation or sister chromatid exchanges, except for a marginal increase in sister chromatid exchanges at the highest concentration tested (20 µg/ml)[5]. However, in vivo studies in Wistar rats demonstrated a statistically significant increase in micronuclei in bone marrow polychromatic erythrocytes following oral administration of 50, 100, and 150 mg/kg body weight, although a clear dose-response relationship was not observed[5]. This compound has been shown to induce DNA damage in the presence of Cu(II) by generating reactive oxygen species and this compound-derived free radicals[6]. This damage occurs preferentially at thymine (B56734) and cytosine residues[6].

Carcinogenicity

This compound is carcinogenic in mice but has not been found to be carcinogenic in rats[4][6]. While it shows little to no mutagenicity in the Salmonella-microsome test, its carcinogenic mechanism is thought to be related to its ability to induce DNA damage through oxidative stress[1][6].

Reproductive and Developmental Toxicity

This compound has been shown to exert reproductive and developmental toxicity in animal models. In pregnant Wistar rats, intraperitoneal injection of this compound at doses ranging from 50 to 150 mg/kg during various stages of gestation resulted in a significant decrease in the number of live fetuses and reduced fetal weight[7]. The most severe effects were observed when the exposure occurred on days 7 and 10 of gestation[7]. Continuous treatment with 17 mg/kg throughout pregnancy also led to a significant decrease in the number of implantations and live fetuses[7]. Observed abnormalities in 21-day-old fetuses included issues with the brain, kidney, intestines, and liver, as well as skeletal anomalies in the skull, sternum, and ribs[7]. Furthermore, high postnatal mortality rates were observed in the offspring[7].

Mechanisms of Toxicity

The toxic effects of this compound are mediated through several mechanisms, primarily involving oxidative stress and the modulation of cellular signaling pathways.

Oxidative Stress